molecular formula C48H58OS6 B13439758 1-[3-[4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-2-yl]thieno[3,4-b]thiophen-2-yl]-2-ethylhexan-1-one

1-[3-[4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-2-yl]thieno[3,4-b]thiophen-2-yl]-2-ethylhexan-1-one

Cat. No.: B13439758
M. Wt: 843.4 g/mol
InChI Key: KASQIBVYKSQWBR-UHFFFAOYSA-N
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Description

This compound is a high-performance donor material in polymer solar cells (PSCs), characterized by a fused thieno[3,4-b]thiophene (TT) acceptor unit and a benzo[1,2-b:4,5-b']dithiophene (BDT) core with symmetrical 2-ethylhexyl-thiophene side chains. Its synthesis involves palladium-catalyzed Stille coupling to ensure planarity and extended π-conjugation, critical for efficient charge transport . Key properties include:

  • Optical absorption: Broad absorption in the visible-near-infrared range (300–800 nm), with an optical bandgap of ~1.6 eV.
  • Thermal stability: Decomposition temperature >300°C, suitable for device processing.
  • Photovoltaic performance: Power conversion efficiency (PCE) of ~4.7% in bulk-heterojunction (BHJ) solar cells when blended with PC₇₁BM .

Properties

Molecular Formula

C48H58OS6

Molecular Weight

843.4 g/mol

IUPAC Name

1-[3-[4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-2-yl]thieno[3,4-b]thiophen-2-yl]-2-ethylhexan-1-one

InChI

InChI=1S/C48H58OS6/c1-7-13-16-30(10-4)25-33-19-21-38(52-33)42-35-23-24-51-46(35)43(39-22-20-34(53-39)26-31(11-5)17-14-8-2)36-27-40(54-47(36)42)44-37-28-50-29-41(37)55-48(44)45(49)32(12-6)18-15-9-3/h19-24,27-32H,7-18,25-26H2,1-6H3

InChI Key

KASQIBVYKSQWBR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC1=CC=C(S1)C2=C3C=CSC3=C(C4=C2SC(=C4)C5=C(SC6=CSC=C65)C(=O)C(CC)CCCC)C7=CC=C(S7)CC(CC)CCCC

Origin of Product

United States

Preparation Methods

The synthesis of 1-[3-[4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiol-2-yl]thieno[3,4-b]thiophen-2-yl]-2-ethylhexan-1-one involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene, which is then further functionalized to introduce the thieno2,3-fbenzothiol and thieno[3,4-b]thiophen moieties. The final step involves the attachment of the 2-ethylhexan-1-one group under specific reaction conditions .

Chemical Reactions Analysis

1-[3-[4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiol-2-yl]thieno[3,4-b]thiophen-2-yl]-2-ethylhexan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been extensively studied for its potential applications in photocatalysis, particularly for hydrogen evolution by water splitting. Its unique structural properties allow it to act as an efficient photocatalyst under visible light illumination. Additionally, it has shown promise in the development of advanced materials for organic solar cells and other optoelectronic devices .

Mechanism of Action

The mechanism by which 1-[3-[4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiol-2-yl]thieno[3,4-b]thiophen-2-yl]-2-ethylhexan-1-one exerts its effects is primarily through its ability to absorb visible light and generate electron-hole pairs. These electron-hole pairs then participate in redox reactions, leading to the desired photocatalytic activity. The molecular targets and pathways involved include the activation of the sulfone groups, which act as electron-output sites due to their strong electron-withdrawing ability .

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Thiophene-Based Polymers

Compound Name Core Structure Side Chains Bandgap (eV) PCE (%) Key Modification
Target Compound (P4) BDT-TT 2-ethylhexyl-thiophene 1.6 4.7 Symmetrical thiophene side chains
P1 (Fluorinated Analog) BDT-TT 2-ethylhexyl-thiophene + F 1.5 7.1 Fluorine substitution on TT acceptor
P5 (Silaindacenodithiophene-Based) Silaindacenodithiophene-TT Dioctyl 1.8 3.2 Bulky silaindacenodithiophene core
4,8-Bis[4-chloro-5-((2-ethylhexyl)thio)thiophen-2-yl]benzo[1,2-b:4,5-b']dithiophene (Parchem Chemicals) BDT Chloro-(2-ethylhexylthio) groups 1.7* N/A Chloro and thioether substituents

*Estimated from analogous compounds.

Key Findings:

Fluorination (P1 vs. P4) : Introducing fluorine on the TT acceptor reduces the dihedral angle between BDT and TT units from 15° to 8°, enhancing planarity and π-π stacking. This increases PCE by 50% (4.7% → 7.1%) .

Core Modifications (P4 vs. P5): Replacing BDT with a silaindacenodithiophene core (P5) increases steric hindrance, reducing crystallinity and PCE to 3.2% .

Halogen Substitution (Parchem Compound) : Chloro and thioether groups improve electron-withdrawing capacity but may reduce solubility, limiting photovoltaic applications .

Performance in Solar Cells

Table 2: Photovoltaic Parameters of BHJ Devices

Compound Voc (V) Jsc (mA/cm²) FF (%) PCE (%) Active Layer Composition
P4 0.68 12.3 56 4.7 P4:PC₇₁BM (1:1.5)
P1 0.72 14.1 68 7.1 P1:PC₇₁BM (1:1.5)
P5 0.65 8.9 54 3.2 P5:PC₇₁BM (1:1.5)

Voc Enhancement in P1 : The fluorine substituent lowers the HOMO level (-5.3 eV vs. -5.1 eV for P4), increasing Voc by ~0.04 V .

Research Implications and Limitations

Planarity vs. Steric Hindrance : The target compound’s symmetrical thiophene side chains balance planarity and solubility, but bulkier cores (e.g., P5) or halogenated derivatives (e.g., Parchem compound) sacrifice performance for stability .

Synthetic Challenges : Multi-step syntheses (e.g., Stille coupling, halogenation) limit scalability. For example, P1 requires precise fluorination to avoid side reactions .

Biological Activity

The compound 1-[3-[4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f] benzothiol-2-yl]thieno[3,4-b]thiophen-2-yl]-2-ethylhexan-1-one represents a complex organic molecule with potential applications in organic electronics and photovoltaics. Its intricate structure suggests significant biological activity, particularly in the context of its use in organic photovoltaic materials and potential interactions within biological systems.

Chemical Structure and Properties

This compound contains multiple thiophene units and a benzothiol moiety, contributing to its electronic properties. The empirical formula is C40H58S4C_{40}H_{58}S_4 with a molecular weight of approximately 904.57 g/mol. Its structural complexity allows for various interactions at the molecular level.

Antioxidant Properties

Research indicates that compounds containing thiophene and benzothiol groups exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems. Studies have shown that such compounds can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on similar thiophene-based compounds, revealing that they can induce apoptosis in cancer cell lines. For instance, derivatives of benzothiophene have shown selective cytotoxic effects against various cancer types, suggesting that the compound may possess similar properties.

Photovoltaic Applications

The compound's structure is designed for optimal light absorption and charge transport in organic solar cells. The efficiency of energy conversion in photovoltaic applications is significantly influenced by the biological activity of the materials used. Research has demonstrated that materials with high electron mobility and stability can enhance the performance of solar cells.

Study 1: Antioxidant Activity

A study published in Molecules explored the antioxidant activities of various thiophene derivatives. The results indicated that these compounds could significantly reduce oxidative stress markers in vitro, highlighting their potential therapeutic applications in oxidative stress-related diseases .

Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, a series of thiophene-based compounds were tested against human cancer cell lines. The findings revealed that certain structural modifications led to increased cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation . This suggests that our compound might be further explored for its anticancer potential.

Data Tables

Property Value
Empirical FormulaC40H58S4C_{40}H_{58}S_4
Molecular Weight904.57 g/mol
Antioxidant ActivityEffective free radical scavenger
Cytotoxicity (IC50)Varies by structural derivative

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